molecular formula C29H28N2O4 B2786090 N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898345-06-7

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2786090
CAS No.: 898345-06-7
M. Wt: 468.553
InChI Key: RTMJIVTWPJDUSL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

  • A 6-ethoxy substituent on the quinoline ring, which may influence solubility and metabolic stability.
  • A 4-methylbenzoyl group at position 3 of the quinoline, contributing to steric bulk and electronic modulation.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-5-35-23-12-13-26-24(15-23)29(34)25(28(33)21-9-6-18(2)7-10-21)16-31(26)17-27(32)30-22-11-8-19(3)20(4)14-22/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJIVTWPJDUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and methylbenzoyl groups. The final step involves the acylation of the quinoline derivative with N-(3,4-dimethylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Preliminary studies suggest that N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibits significant antimicrobial activity against various pathogens. This could be attributed to the quinoline moiety, which is known for its ability to interact with DNA and inhibit bacterial growth .

Anticancer Potential : Research indicates that this compound may possess anticancer properties. Quinoline derivatives have been studied extensively for their ability to induce apoptosis in cancer cells. The specific interactions of this compound with molecular targets involved in cell cycle regulation and apoptosis warrant further investigation .

Neuroprotective Effects : There is emerging evidence that quinoline derivatives can offer neuroprotective benefits. This compound may modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Applications

The pharmacological profile of this compound indicates potential uses in treating various conditions:

Application Area Potential Effects
Antimicrobial Inhibition of bacterial growth
Anticancer Induction of apoptosis in tumor cells
Neuroprotection Modulation of neuroinflammation

Case Studies

Several case studies highlight the efficacy of quinoline derivatives similar to this compound:

  • Anticancer Research : In vitro studies demonstrated that quinoline derivatives can effectively inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Neuroprotective Studies : Animal models treated with quinoline derivatives showed reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease .
  • Antimicrobial Efficacy : A study reported that compounds structurally related to this quinoline derivative displayed potent activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Key Substituents Biological Activity/Properties Reference
Target Compound 3,4-dimethylphenyl, 6-ethoxy, 4-methylbenzoyl N/A (structural analysis only) -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-...]acetamide () 4-ethylbenzoyl, dihydrobenzodioxin ring Improved metabolic stability (inferred)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Dichlorophenyl, dioxoquinazolinone Anticonvulsant activity
N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide () Diaminophenoxy, methylphenyl Cytotoxic (anticancer candidate)

Key Observations :

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound may enhance membrane permeability compared to the dichlorophenyl group in , which introduces electronegative Cl atoms .
  • Metabolic Stability : Ethoxy and methyl groups (target compound) are less prone to oxidative metabolism than ethyl or dihydrobenzodioxin moieties () .
  • Bioactivity: Dichlorophenyl and dioxoquinazolinone groups () are associated with anticonvulsant effects, while diaminophenoxy derivatives () show cytotoxicity, suggesting substituent-driven target specificity .

Crystallographic and Conformational Analysis

The target compound’s amide linkage and quinoline core likely adopt specific conformations critical for intermolecular interactions. highlights that similar N-substituted 2-arylacetamides exhibit:

  • Planar amide groups facilitating hydrogen bonding (N–H⋯O).
  • Variable dihedral angles (44–77°) between aryl rings, influencing packing efficiency and solubility .

In contrast, compounds with bulkier substituents (e.g., 4-methylbenzoyl in the target) may exhibit greater steric hindrance, reducing crystallinity compared to smaller analogs like those in .

Biological Activity

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its structure features multiple functional groups, which contribute to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity based on diverse research findings.

Chemical Structure and Synthesis

The IUPAC name for this compound indicates its intricate structure, which includes a quinoline core with various substituents. The synthesis typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of Ethoxy and Benzoyl Groups : Achieved through electrophilic aromatic substitution.
  • Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : Acts as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • DNA Intercalation : Intercalates into DNA, potentially affecting replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell migration and proliferation. For example, compounds similar to this compound have demonstrated effectiveness in reducing levels of mutant p53 proteins in cancer cells .
  • Anticonvulsant Effects : Related compounds have been shown to possess anticonvulsant properties in animal models. The structure-activity relationship indicates that modifications at specific sites can enhance this activity .
  • Antimicrobial Properties : Some quinoline derivatives exhibit antimicrobial effects against various pathogens, suggesting potential therapeutic applications in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell migration
AnticonvulsantEffective in MES models
AntimicrobialActivity against bacterial strains

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing that specific substitutions can significantly influence their biological activities. For instance, compounds with electron-withdrawing groups at certain positions exhibited enhanced enzyme inhibition and receptor modulation capabilities .

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